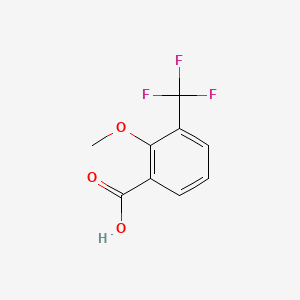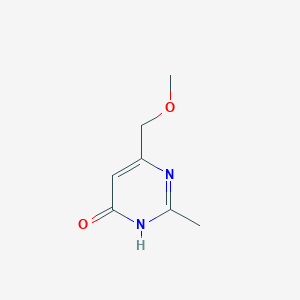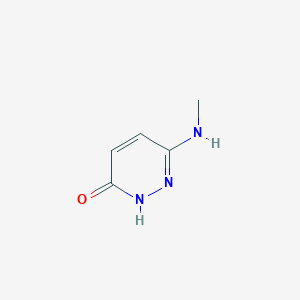
N1-Methylethane-1,2-diamine dihydrochloride
Übersicht
Beschreibung
N1-Methylethane-1,2-diamine dihydrochloride, also known as N-METHYLETHYLENEDIAMINE, is an organic compound used as a reagent in organic synthesis and pharmaceutical intermediate . It is a colorless liquid with a fishy odor .
Molecular Structure Analysis
The molecular formula of N1-Methylethane-1,2-diamine dihydrochloride is C3H10N2.2ClH, and its molecular weight is 147.048 . More detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
N1-Methylethane-1,2-diamine dihydrochloride has a boiling point of 114-117 °C (lit.) and a density of 0.85 g/mL at 20 °C (lit.) . It is sensitive to air and hygroscopic .Wissenschaftliche Forschungsanwendungen
Hydration Inhibition in Oil and Gas Industry
N1-Methylethane-1,2-diamine dihydrochloride is used as a hydration inhibitor in the oil and gas industry. It helps prevent the formation of gas hydrates (solid crystalline structures) that can block pipelines and equipment. By adsorbing onto the surfaces of these hydrates, the compound inhibits their growth and ensures smooth flow in pipelines .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as n,n’-dimethylethylenediamine are known to be used as chelating diamines for the preparation of metal complexes . These complexes can function as homogeneous catalysts .
Mode of Action
It’s structurally similar compound, n-methylethylenediamine, is known to undergo condensation with pyridine-2-carboxaldehyde to form an imine . It also reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .
Biochemical Pathways
N,n’-dimethylethylenediamine, a similar compound, is used as a precursor to imidazolidines by condensation with ketones or aldehydes .
Pharmacokinetics
It’s structurally similar compound, n-methylethylenediamine, is a liquid with a density of 085 g/mL at 20 °C . It has a boiling point of 114-117 °C .
Action Environment
It’s structurally similar compound, n-methylethylenediamine, is classified as a flammable liquid and a skin corrosive . It has a flash point of 41 °C .
Eigenschaften
IUPAC Name |
N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAMYGZPMSITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618731 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methylethane-1,2-diamine dihydrochloride | |
CAS RN |
1187830-44-9 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)












![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)